5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid
Description
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid (compound 11d) is a bifunctional isoxazole derivative containing carboxylic acid groups at both the 3-position of the isoxazole ring and the para-position of the phenyl substituent. It is synthesized via hydrolysis of ethyl 5-[4-(methoxycarbonyl)phenyl]isoxazole-3-carboxylate (10d) under basic conditions, yielding a white solid with a moderate 44% efficiency over 22 hours . The compound’s structure is confirmed by NMR and HRMS-ESI data, and it serves as a key intermediate in medicinal chemistry for targeting enzymes such as membrane-bound pyrophosphatases .
Properties
IUPAC Name |
5-(4-carboxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-10(14)7-3-1-6(2-4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWUAFDSPMHYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation via Hydroxylamine Cyclization
One established method involves reacting benzoylacetonitrile derivatives with hydroxylamine to form 3-phenyl-5-aminoisoxazoles, which are then converted to isoxazol-5-ones. This procedure follows Obrtgia’s method and is a foundational step in isoxazole chemistry.
Preparation of 3-Phenyl-5-chloroisoxazoles
The 3-phenyl-5-chloroisoxazoles serve as key intermediates. They are synthesized from isoxazol-5-ones using chlorination methods such as those described by Adembri and Tedeschi. A novel method for preparing these chloroisoxazoles has been developed but details are reserved for future publications.
Nucleophilic Displacement to Introduce Alkoxy or Thioalkoxy Groups
The chlorine atom in 3-phenyl-5-chloroisoxazoles can be displaced by nucleophiles such as alkoxides or thiolates to yield 5-alkoxy or 5-thioalkoxy isoxazoles. This reaction is typically carried out using sodium hydride or potassium metal in dry tetrahydrofuran under reflux conditions. Excess alcohol or mercaptan can also serve as the solvent.
Lithiation and Carboxylation
The 3,5-disubstituted isoxazoles undergo lithiation with n-butyllithium to form 4-lithio derivatives. These intermediates are then converted to 4-carboxylic acids by treatment with carbon dioxide or other carboxylation reagents.
Industrially Applicable Synthesis (Patent Process)
A patent (EP0957097A1) describes an industrially feasible process for preparing 3-isoxazolecarboxylic acids, which can be adapted for this compound:
- The starting materials (compounds of formula I) are reacted with hydroxylamine at temperatures between -20°C and 80°C, preferably 0 to 40°C, optionally in solvents like ethers or aromatic hydrocarbons.
- The reaction yields a mixture of intermediates, where the unstable compound (a) converts to compound (b) upon heating or under basic conditions.
- After reaction, the mixture is extracted, washed, and dried. Solvent removal yields an oily residue containing ethyl 5-ethoxyisoxazoline-3-carboxylate.
- This residue is treated with sodium hydroxide at room temperature to hydrolyze esters to carboxylic acids.
- Acidification and extraction with methyl ethyl ketone, followed by crystallization from ethyl acetate, afford the desired isoxazole carboxylic acid in purified form.
Preparation Data Table Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Benzoylacetonitrile + Hydroxylamine; 0–40°C; ethers/aromatic solvents | Formation of 3-phenyl-5-aminoisoxazoles |
| 2 | Chlorination | Isoxazol-5-ones + Chlorinating agent (Adembri and Tedeschi method) | 3-Phenyl-5-chloroisoxazoles intermediates |
| 3 | Nucleophilic substitution | Sodium hydride or potassium + alcohol/mercaptan in THF, reflux | 5-Alkoxy or 5-thioalkoxy isoxazoles |
| 4 | Lithiation + Carboxylation | n-Butyllithium, then CO2 or carboxylation agent | 4-Carboxylic acid derivatives of isoxazole |
| 5 | Hydrolysis + Acidification | NaOH hydrolysis, HCl acidification, extraction, crystallization | Purified this compound |
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 11d with structurally related isoxazole-3-carboxylic acid derivatives, emphasizing substituent variations on the phenyl ring:
Key Observations:
- Electron-Donating Groups (e.g., Methoxy) : Compounds 11e and 11g exhibit higher yields (60–67%) compared to 11d , likely due to reduced steric hindrance and enhanced resonance stabilization during synthesis . The methoxy group also increases lipophilicity, improving membrane permeability in drug design .
- Electron-Withdrawing Groups (e.g., Nitro): 11h shows rapid reaction completion (1 hour) owing to the nitro group’s activation of the ester toward hydrolysis.
- Carboxylic Acid Groups: 11d’s dual carboxylic acids enhance hydrogen-bonding capacity, making it a stronger chelator for metal-dependent enzymes compared to non-carboxylated analogs like 5-phenylisoxazole-3-carboxylic acid .
Physicochemical Properties
Solubility and Acidity:
- pKa values estimated at ~2.5 (isoxazole COOH) and ~4.5 (phenyl COOH) .
- 11e and 11g: Moderate solubility in polar organic solvents (e.g., ethanol) due to methoxy groups; pKa ~4.0 (isoxazole COOH) .
- 11h : Low solubility in water; nitro group increases acidity (pKa ~1.8 for isoxazole COOH) .
Spectroscopic Data:
- NMR Shifts :
Reactivity and Stability
- Hydrogenation Sensitivity: Isoxazole rings with electron-withdrawing substituents (e.g., 11h) undergo rapid hydrogenolytic ring opening to form enaminones, while 11d’s carboxylic acids may stabilize the ring against reduction .
- Ester Hydrolysis : Carboxylic acid derivatives like 11d are more resistant to esterification compared to methoxy or nitro analogs, which react faster due to electronic effects .
Biological Activity
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₀H₉N₃O₄
Molecular Weight: 219.19 g/mol
CAS Number: 1375064-71-3
The compound features an isoxazole ring fused with a carboxyphenyl group, which is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response .
- Cell Cycle Modulation: Similar compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and increasing oxidative stress levels .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could provide therapeutic benefits for conditions characterized by chronic inflammation .
Table 1: Anti-inflammatory Activity Data
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 0.24 | COX |
| Related isoxazole derivative | 0.30 | LOX |
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies suggest that it may induce apoptosis in various cancer cell lines through several mechanisms, including:
- Inhibition of Survival Pathways: By interacting with key regulatory proteins, the compound may disrupt pathways that promote cell survival .
- Induction of Oxidative Stress: Increased oxidative stress can lead to cell death, particularly in cancer cells that are more susceptible to such changes .
Table 2: Anticancer Activity Data
| Cell Line | Compound Concentration (μM) | Viability (%) |
|---|---|---|
| HCT116 | 50 | 45 |
| Mia-PaCa2 | 25 | 60 |
| U87-MG | 10 | 70 |
Case Studies
-
Study on Inflammation:
A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models, highlighting its potential as an anti-inflammatory agent. -
Anticancer Efficacy:
In vitro studies on breast cancer cell lines showed that the compound reduced cell viability by inducing apoptosis, suggesting a promising avenue for cancer therapy .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, and how can reaction purity be optimized?
The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and acetylenic precursors, followed by hydrolysis of ester intermediates to yield the carboxylic acid moiety. For example:
- Step 1 : React 4-cyanophenylacetylene with hydroxylamine hydrochloride under microwave irradiation to form the isoxazole ring .
- Step 2 : Hydrolyze the ethyl ester derivative (e.g., ethyl 5-(4-carboxyphenyl)isoxazole-3-carboxylate) using NaOH/EtOH to obtain the carboxylic acid .
Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are essential for structural and purity characterization?
- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., isoxazole proton at δ 6.5–7.0 ppm) and -NMR (carboxylic acid carbon at ~170 ppm) .
- IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .
- HPLC-MS : Quantify purity and detect degradation products (e.g., mobile phase: 0.1% formic acid in acetonitrile/water) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antioxidant Activity : DPPH radical scavenging assay (IC values compared to ascorbic acid) .
- Enzyme Inhibition : Test against COX-2 (anti-inflammatory) or acetylcholinesterase (neuroprotective) via fluorometric assays .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess baseline toxicity .
Advanced Research Questions
Q. How do substituent positions (e.g., para-carboxy vs. ortho-hydroxy) influence bioactivity?
A comparative study of analogs reveals:
| Compound | Substituent Position | Key Activity (IC, μM) |
|---|---|---|
| 5-(4-Carboxyphenyl)isoxazole-3-COOH | Para-carboxy | COX-2 inhibition: 12.3 ± 1.2 |
| 5-(2-Hydroxyphenyl)isoxazole-3-COOH | Ortho-hydroxy | Antioxidant: 18.5 ± 2.1 |
| The para-carboxy group enhances electrostatic interactions with enzyme active sites (e.g., COX-2 Arg-120), while ortho-hydroxy improves radical scavenging via H-bond donation . |
Q. How can contradictions in reported activity data (e.g., varying IC50_{50}50 values) be resolved?
Q. What computational strategies predict binding modes and metabolic stability?
- Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., π-stacking with Tyr-355) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET Prediction (SwissADME) : Evaluate logP (~1.8) and CYP450 inhibition risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
